molecular formula C64H90N12O27S B034461 Hirudin (tyr(so3h)63)-fragment 55-65 CAS No. 109528-50-9

Hirudin (tyr(so3h)63)-fragment 55-65

Cat. No.: B034461
CAS No.: 109528-50-9
M. Wt: 1491.5 g/mol
InChI Key: DRTFLFZDIZEZKV-UHFFFAOYSA-N
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Description

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine is a complex peptide compound. It is characterized by the presence of multiple glutamyl residues, which are known to play significant roles in various biological processes. This compound is a part of the polyglutamylation family, a posttranslational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS. This method is advantageous due to its ability to produce high-purity peptides with precise control over the sequence. The process involves automated synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine involves its interaction with specific molecular targets. These interactions can modulate various cellular pathways, including those involved in signal transduction and protein synthesis. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine: Similar in structure but lacks the sulfotyrosyl group.

    N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine: Similar in structure but contains an additional glycyl residue

Uniqueness

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine is unique due to the presence of multiple glutamyl residues and a sulfotyrosyl group.

Properties

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTFLFZDIZEZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H90N12O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583166
Record name alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109528-50-9
Record name alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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